N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, including the formation of the furan ring, the introduction of the methoxyethyl group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step often involves the use of methoxyethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Trifluoromethylphenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Furanones, carboxylic acids, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-methylphenyl)propanamide: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
Uniqueness
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-23-15(14-3-2-10-24-14)11-21-16(22)9-6-12-4-7-13(8-5-12)17(18,19)20/h2-5,7-8,10,15H,6,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLXVPRYCDNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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